1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride
Description
1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a bicyclic amine derivative featuring a piperidine ring linked to a pyrrolidine moiety via a methylene bridge. The compound is synthesized as a dihydrochloride salt to enhance its solubility and stability for pharmaceutical or chemical applications. Key synonyms include 1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride and CTK8A0416 . Its CAS registry number is 1220038-15-2, and it is available commercially in industrial-grade purity (≥99%) from multiple suppliers .
Properties
IUPAC Name |
1-(piperidin-3-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-3-5-12(8-10)7-9-2-1-4-11-6-9;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUBFTUQCTPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-78-3 | |
| Record name | 1-[(piperidin-3-yl)methyl]pyrrolidin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine and pyrrolidine moiety, which are known for their roles in various pharmacological activities. The dihydrochloride form enhances its solubility and bioavailability.
This compound exhibits its biological activity through several mechanisms:
- Receptor Interactions : The compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its effects on mood and cognition.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Ion Channel Modulation : The compound may affect ion channels, influencing neuronal excitability and synaptic transmission.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
Anticancer Activity
The compound has shown promise in cancer therapy. In vitro studies reveal that it induces apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The cytotoxicity was compared to standard chemotherapeutic agents, demonstrating superior efficacy in certain assays .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| FaDu | 10 |
| A549 (Lung) | 15 |
| MCF-7 (Breast) | 12 |
Alzheimer's Disease
In a preclinical study, the compound was administered to transgenic mice models of Alzheimer's disease. Results indicated a reduction in amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test. These findings suggest potential for therapeutic use in neurodegenerative conditions .
Pain Management
A clinical trial evaluated the analgesic properties of the compound in patients with chronic pain conditions. Participants reported a significant reduction in pain scores compared to placebo, indicating its potential role in pain management therapies .
Safety and Toxicity
Toxicological studies have assessed the safety profile of this compound. While acute toxicity was low, chronic exposure studies revealed dose-dependent effects on liver enzymes, necessitating further investigation into long-term safety.
Comparison with Similar Compounds
Hydrochloride Salt Variations
- The target compound is a dihydrochloride , whereas analogs like 1-(1-cyclopentylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine and 3-(1H-indol-3-yl)-1-(piperidin-4-ylmethyl)-1H-pyrazolopyrimidin-4-amine are trihydrochlorides . Trihydrochlorides generally exhibit higher aqueous solubility but may require more stringent pH control for stability.
Substituent Effects
Industrial and Pharmaceutical Relevance
- The target compound is produced at industrial scale (≥99% purity) , whereas analogs like berotralstat dihydrochloride are clinically validated inhibitors with defined therapeutic applications (e.g., hereditary angioedema) .
Research Findings and Data Gaps
- However, analogous compounds (e.g., ) use HCl gas for salt formation, suggesting similar protocols.
- Solubility : Unlike berotralstat dihydrochloride, which is water-soluble at pH ≤4 , the solubility profile of the target compound remains uncharacterized.
Preparation Methods
Preparation of 3-Pyrrolidinol Intermediate
A key precursor is 3-pyrrolidinol, which can be prepared via reduction and ring formation reactions:
Patent CN113321605A describes a preparation method for 1-methyl-3-pyrrolidinol, which is structurally related to 3-pyrrolidinol. The synthesis involves reduction reactions using reagents such as sodium borohydride or borane complexes in solvents like tetrahydrofuran or ethanol under controlled temperature and inert atmosphere conditions. The reaction is typically followed by purification steps including recrystallization or extraction.
The process includes:
- Starting from cyclic imines or lactams.
- Reduction to the corresponding pyrrolidinol.
- Purification and isolation of the alcohol intermediate.
Synthesis of the 3-Piperidinylmethyl Moiety
The 3-piperidinylmethyl fragment can be synthesized or obtained through:
- Reductive amination of 3-piperidone with formaldehyde or aldehyde derivatives.
- Alkylation of piperidine rings using halomethyl reagents.
- Commercial availability of 3-piperidinylmethyl derivatives as starting materials.
Coupling to Form 1-(3-Piperidinylmethyl)-3-pyrrolidinol
The coupling of the 3-piperidinylmethyl group to 3-pyrrolidinol typically proceeds via:
Reductive amination or nucleophilic substitution reactions , where the hydroxyl group or an activated derivative of pyrrolidinol reacts with the piperidinylmethyl moiety under mild conditions.
Use of catalysts or activating agents such as boron trifluoride etherate to facilitate bond formation.
Reaction conditions often involve reflux in ethanol or other polar solvents, sometimes under inert atmosphere to prevent oxidation.
The reaction progress is monitored by sampling and analytical techniques such as TLC, NMR, or HPLC.
Formation of the Dihydrochloride Salt
The free base of 1-(3-piperidinylmethyl)-3-pyrrolidinol is converted into the dihydrochloride salt by treatment with hydrochloric acid in an aqueous or alcoholic solution.
Controlled addition of HCl ensures complete salt formation, improving compound stability, solubility, and crystallinity.
The salt is isolated by filtration or crystallization, followed by drying under vacuum.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-pyrrolidinol | Reduction of cyclic imines/lactams with NaBH4 or borane in THF/EtOH | Purification by recrystallization |
| 2 | Preparation of 3-piperidinylmethyl moiety | Reductive amination or alkylation | Use of aldehydes or halomethyl reagents |
| 3 | Coupling of pyrrolidinol and piperidinylmethyl | Reductive amination or nucleophilic substitution, catalyzed by BF3·OEt2, reflux in ethanol | Monitoring by TLC/NMR/HPLC |
| 4 | Formation of dihydrochloride salt | Treatment with HCl in aqueous/alcoholic solution | Isolation by crystallization |
Research Findings and Analysis
Multi-component reactions catalyzed by ionic liquids have been reported for related compounds, indicating potential for green chemistry approaches in the synthesis of piperidine derivatives.
The use of sodium borohydride and borane reagents is well-established for selective reduction of cyclic intermediates to pyrrolidinol derivatives, offering good yields and purity.
Salt formation with hydrochloric acid significantly enhances the physicochemical properties of the compound, making it suitable for pharmaceutical applications.
Analytical methods such as NMR spectroscopy, mass spectrometry, and chromatographic techniques are essential for confirming the structure and purity at each stage.
Q & A
Q. How to design stability studies under varying conditions to assess degradation pathways?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) and analyze degradation products via LC-MS. For hydrolytically sensitive compounds, buffer solutions at pH 1–10 can identify labile functional groups. Accelerated stability data should be modeled using Arrhenius equations to predict degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
